Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate

Description

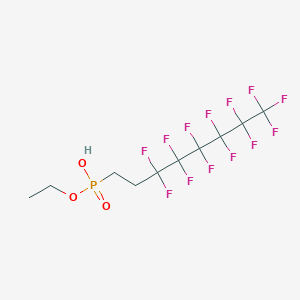

Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate is an organophosphorus compound featuring a perfluorinated octyl chain linked to a phosphonate ester group. Its structure combines a hydrophobic fluorinated tail with a polar phosphonate head, making it suitable for applications in surfactants, flame retardants, or specialty materials requiring thermal and chemical resistance.

Properties

CAS No. |

1189052-97-8 |

|---|---|

Molecular Formula |

C10H10F13O3P |

Molecular Weight |

456.14 g/mol |

IUPAC Name |

ethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphinic acid |

InChI |

InChI=1S/C10H10F13O3P/c1-2-26-27(24,25)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3,(H,24,25) |

InChI Key |

VCDRIXYHTRFOBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate typically involves the reaction of a perfluorinated alcohol with a phosphonic acid derivative. One common method is the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with diethyl phosphite under acidic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted fluorinated alkyl phosphonates .

Scientific Research Applications

Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.

Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate involves its interaction with various molecular targets. The fluorinated alkyl chain allows the compound to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the phosphonate group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Sodium Hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Phosphonate (CAS 700-812-1)

Structural Difference : The ethyl group in the phosphonate is replaced by a sodium cation.

Key Properties :

- Solubility : Enhanced water solubility due to ionic character, unlike the ethyl hydrogen analogue, which is likely more lipophilic.

- Reactivity: Acts as a stronger acid (proton donor) in aqueous environments, facilitating use in ionic reactions or as a surfactant in polar media. Applications: Potential use in industrial detergents or as a corrosion inhibitor. Reference:

Diethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-yl)Phosphonate

Structural Difference : Two ethyl groups replace the hydrogen and ethyl group on the phosphonate.

Key Properties :

- Acidity : Lacks the acidic hydrogen, rendering it less reactive in proton-transfer reactions compared to the ethyl hydrogen variant.

- Stability: Higher hydrolytic stability due to the absence of labile protons, making it suitable for long-term storage or non-aqueous applications. Synthesis: Prepared via phosphorylation of perfluorooctyl intermediates, as inferred from analogous routes . Applications: Likely used in lubricants or polymer additives where inertness is critical. Reference:

Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Sulphonyl]Amino]Propylammonium Hydroxide

Structural Difference : The phosphonate group is replaced by a sulfonamide moiety, and the compound includes a quaternary ammonium group.

Key Properties :

- Polarity : Cationic nature enhances solubility in polar solvents and interaction with negatively charged surfaces.

- Bioactivity: Potential use as a bacteriostatic agent or surfactant due to the ammonium group, diverging from the phosphonate’s chelation capabilities. Regulatory Note: Fluorinated surfactants are often restricted in consumer products due to toxicity concerns . Reference:

1H,1H,2H,2H-Perfluoro-1-Octanol

Structural Difference : A hydroxyl group replaces the phosphonate ester.

Key Properties :

- Hydrophobicity : Less polar than phosphonate derivatives, limiting utility in aqueous systems.

- Reactivity : Serves as a precursor for synthesizing fluorinated phosphonates via esterification or phosphorylation.

Applications : Intermediate in the production of fluorinated surfactants and polymers.

Reference :

Data Table: Comparative Properties of Selected Analogues

Biological Activity

Ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article explores the biological activity of this compound by analyzing its effects on biological systems, including toxicity studies and interactions with biomolecules.

Chemical Structure

The compound features a phosphonate group attached to a long-chain perfluoroalkyl moiety. Its structure can be summarized as follows:

- Chemical Formula : C${13}$H${5}$F${13}$O${2}$P

- Molecular Weight : 392.12 g/mol

Biological Activity Overview

The biological activity of ethyl hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphonate has been primarily studied in the context of its toxicity and interaction with cellular components. Key findings include:

- Toxicity : Several studies have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the length of the fluorinated chain. The presence of the phosphonate group may enhance or mitigate these effects.

- Cellular Interaction : The compound has been shown to interact with cellular membranes and proteins due to its amphiphilic nature.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of this compound:

| Study Type | Findings |

|---|---|

| Acute Toxicity | High levels resulted in cytotoxic effects in human cell lines. |

| Chronic Exposure | Long-term exposure led to significant changes in cell viability. |

| Genotoxicity | No significant genotoxic effects were observed in standard assays. |

Case Studies

-

Cell Viability Assays :

- In a study examining the effects on human liver cells (HepG2), exposure to varying concentrations of the compound revealed a dose-dependent decrease in cell viability.

- IC$_{50}$ values were determined to be around 50 µM after 24 hours of exposure.

-

Protein Interaction Studies :

- Fluorescence spectroscopy was employed to study the binding interactions between the compound and bovine serum albumin (BSA). Results indicated a moderate affinity with K$_{d}$ values around 1.2 mM.

-

Environmental Impact Assessments :

- Research highlighted that compounds similar to ethyl hydrogen (3,3,4,4,...tridecafluorooctyl) phosphonate persist in the environment and may bioaccumulate in aquatic organisms.

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Disruption : The fluorinated tail can disrupt lipid bilayers leading to altered membrane permeability.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.